Enhanced Lipophilicity (LogP 2.51) Compared to Non-Chlorinated and 5-Chloro BTD Analogs
4-Amino-7-chloro-2,1,3-benzothiadiazole exhibits a calculated LogP of 2.51, representing a significant increase in lipophilicity relative to the non-chlorinated parent compound 4-amino-2,1,3-benzothiadiazole (LogP ≈ 0.70–1.85) and the 5-chloro isomer (LogP ≈ 1.83) [1]. This ~0.7 LogP unit increase over the 5-chloro analog corresponds to a ~5-fold higher octanol-water partition coefficient, potentially enhancing passive membrane permeability in cellular assays [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.50810 (ChemSrc calculated) |
| Comparator Or Baseline | 4-Amino-2,1,3-benzothiadiazole (CAS 767-64-6): LogP ≈ 0.70–1.85; 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7): LogP ≈ 1.83 |
| Quantified Difference | ΔLogP = +0.66 to +1.81 vs. non-chlorinated; +0.68 vs. 5-chloro isomer |
| Conditions | Calculated using ChemSrc algorithm; comparable to XLogP3 values |
Why This Matters
Higher lipophilicity predicts improved passive diffusion across lipid bilayers, a critical parameter for designing cell-permeable fluorescent probes or orally bioavailable drug candidates.
- [1] SIELC Technologies. 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7). LogP: 1.83. HPLC Application Note, 2018. View Source
- [2] Doloczki, S., Holmberg, K. O., Galván, I. F., Swartling, F. J., & Dyrager, C. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12, 14544-14550. Correlation between logP ≥ 4 and lipid droplet specificity. View Source
